2-Chloro-8-fluoro-5-methylquinazolin-4-ol
Description
Properties
Molecular Formula |
C9H6ClFN2O |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-8-fluoro-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c1-4-2-3-5(11)7-6(4)8(14)13-9(10)12-7/h2-3H,1H3,(H,12,13,14) |
InChI Key |
OTTDVUIBYFMSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)N=C(NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Substituted 2-aminobenzamides or 2-aminobenzoic acids bearing fluoro and methyl substituents at desired positions.
- Halogenated reagents or halogenating agents such as thionyl chloride (SOCl2) for chlorination.
- Solvents such as toluene, chloroform, or dimethyl sulfoxide (DMSO) are used depending on the step.
- Bases such as cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or potassium hydroxide (KOH) for promoting nucleophilic aromatic substitution (SNAr).
Cyclization to Form Quinazolin-4-one Core
A common approach involves cyclization of halogenated 2-aminobenzamides with appropriate reagents:
- The halogenated 2-aminobenzoic acid or 2-aminobenzamide is reacted with acetic anhydride (Ac2O) at elevated temperature (~120 °C) to form an intermediate oxazinone ring.
- Subsequent treatment with ammonia or ammonium hydroxide converts the intermediate to the quinazolin-4-one core.
This method is supported by a synthetic route where halogenated 2-(1H-indole-2-carboxamido) benzoic acid was cyclized with Ac2O, followed by ammonia treatment to yield quinazolin-4-one derivatives.
Installation of Fluorine and Methyl Substituents
- Fluorine substitution at position 8 and methyl substitution at position 5 are typically introduced via the choice of starting halogenated 2-aminobenzamide or 2-aminobenzoic acid precursors already bearing these substituents.
- Fluoro substituents are often retained during cyclization and subsequent steps due to their stability.
- Methyl groups can be introduced either by starting from methyl-substituted aminobenzamides or by methylation reactions on intermediates.
Nucleophilic Aromatic Substitution (SNAr) for Functionalization
- SNAr reactions are used to introduce nucleophiles onto the quinazoline ring, especially when halogens are present on the aromatic ring.
- For example, fluorine at position 8 can be substituted under basic conditions using Cs2CO3 or K2CO3 in DMSO at elevated temperatures (~135 °C), promoting cyclization and substitution in a one-pot protocol.
- Microwave-assisted nucleophilic aromatic substitution has also been reported to improve yields and reaction times for related quinazoline derivatives.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to oxazinone | Ac2O | 120 °C | 2 hours | - | Precursor halogenated 2-aminobenzoic acid |
| Conversion to quinazolin-4-one | Ammonium hydroxide | Room temperature | Overnight | - | Converts oxazinone intermediate |
| Chlorination at position 2 | Thionyl chloride, catalytic DMF | 80 °C | 4 hours | 31–84% | Converts 4-hydroxy to 4-chloro quinazoline |
| SNAr substitution | Cs2CO3 or K2CO3, DMSO | 135 °C | 24 hours | Up to 40% | Base-promoted SNAr for C–N bond formation |
| Microwave-assisted SNAr | Nucleophile, microwave irradiation | 100–150 °C | 30 min–2 hours | 31–84% | Improved yields for nucleophilic substitution |
Example Synthetic Route Summary
- Starting from 2-amino-5-methyl-8-fluorobenzoic acid (or corresponding benzamide), halogenate if necessary to introduce chlorine at position 2.
- Cyclize with acetic anhydride to form the oxazinone intermediate.
- Treat with ammonium hydroxide to yield the quinazolin-4-one core with 8-fluoro and 5-methyl substituents.
- Chlorinate at position 2 using thionyl chloride and catalytic DMF to obtain this compound.
- Optionally, perform nucleophilic aromatic substitution under basic conditions to functionalize or purify the compound.
Notes on Purification and Characterization
- Purification is typically achieved by filtration, washing with solvents such as ethanol or chloroform, and column chromatography on silica gel.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution patterns and purity.
- Yields vary depending on reaction conditions and substitutions but generally range from moderate (30–40%) to good (up to 80%) with optimized protocols.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Core Formation | Cyclization of substituted 2-aminobenzamides with Ac2O and ammonium hydroxide |
| Chlorination | Treatment with SOCl2 and catalytic DMF at ~80 °C for 4 h |
| Fluorine and Methyl Introduction | From substituted starting materials; stable through synthesis |
| SNAr Functionalization | Base-promoted (Cs2CO3, K2CO3) in DMSO at elevated temperature or microwave-assisted |
| Purification | Filtration, solvent washing, silica gel chromatography |
| Typical Yields | 31–84% depending on step and substitution |
This detailed analysis synthesizes available research on quinazolin-4-ol derivatives preparation, emphasizing the synthetic routes and reaction conditions relevant to This compound . The methods involve cyclization of appropriately substituted 2-aminobenzamides, chlorination using thionyl chloride, and nucleophilic aromatic substitution under basic conditions, with purification by standard organic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-5-methylquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms .
Scientific Research Applications
2-Chloro-8-fluoro-5-methylquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Structural Comparison
The quinazoline core differentiates this compound from quinoline derivatives (e.g., 5-chloro-8-methoxy-2-methylquinolin-4-ol, as described in ), which have a single nitrogen atom in their bicyclic structure. Key structural differences include:
| Property | 2-Chloro-8-fluoro-5-methylquinazolin-4-ol | 5-Chloro-8-methoxy-2-methylquinolin-4-ol |
|---|---|---|
| Core Structure | Quinazoline (two nitrogen atoms) | Quinoline (one nitrogen atom) |
| Substituents | 2-Cl, 5-CH₃, 8-F, 4-OH | 5-Cl, 8-OCH₃, 2-CH₃, 4-OH |
| Molecular Formula | C₉H₆ClFN₂O | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 230.61 g/mol | 241.66 g/mol |
Substituent positions also differ significantly: the chloro group at position 2 in the quinazoline derivative may enhance electrophilicity, while the methoxy group at position 8 in the quinoline analog could improve solubility .
Physicochemical Properties
- Solubility: The hydroxyl group at position 4 in both compounds promotes water solubility, but the methoxy group in the quinoline derivative may further increase solubility due to its electron-donating nature.
- Stability: Fluorine’s electronegativity and small size improve metabolic stability in the quinazoline derivative, whereas methoxy groups in the quinoline analog may confer susceptibility to oxidative degradation.
Research Findings and Gaps
- Reduced solubility compared to methoxy-substituted quinolines.
- Further research is needed to validate these hypotheses through experimental binding assays and pharmacokinetic studies.
Biological Activity
2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its significant biological activities, particularly in pharmacology and medicinal chemistry. Its unique substitution pattern—featuring chlorine at the second position, fluorine at the eighth position, and a methyl group at the fifth position—contributes to its distinct chemical properties and potential therapeutic applications.
- Molecular Formula : C10H7ClF N3O
- Molecular Weight : 212.61 g/mol
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to potential therapeutic effects such as:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis : Triggering programmed cell death in malignant cells.
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity :
- Antimalarial Activity :
-
Antimicrobial Properties :
- Preliminary studies suggest that this quinazoline derivative may exhibit antimicrobial activities, although specific data on its effectiveness against various pathogens is still being compiled.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Comparative studies with similar compounds have highlighted the importance of specific substitutions:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-7-fluoro-N-methylquinazolin-4-amine | C10H8ClFN4 | Potential enzyme inhibitor |
| 8-Chloro-2-methylquinazolin-4-ol | C10H8ClN3O | Different chlorine positioning; explored for similar biological activities |
| 2-Chloro-7-fluoroquinazolin-4-ol | C10H7ClFN3 | Lacks methyl group; may exhibit differing reactivity |
Case Studies
- Anticancer Efficacy : A study evaluating the antiproliferative effects of quinazoline derivatives found that compounds similar to this compound significantly inhibited tumor growth in vitro, demonstrating a clear link between structural modifications and enhanced biological activity .
- Antimalarial Evaluation : In vitro assessments against P. falciparum revealed that modifications at specific positions on the quinazoline ring could lead to improved antimalarial efficacy, suggesting that further optimization of this compound could yield new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
